1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenyl ring via an ether linkage.
Mechanism of Action
Pharmacokinetics
The ADME properties of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone Like other similar compounds, it is expected to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site .
Result of Action
The molecular and cellular effects of This compound ’s action include the disruption of energy production within the cell, leading to cell death . This can result in the control of pests or diseases caused by organisms sensitive to this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
The synthesis of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethylpyrimidine derivative.
Ether Formation: The trifluoromethylpyrimidine is then reacted with a phenol derivative under basic conditions to form the ether linkage.
Ketone Formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Comparison with Similar Compounds
1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone can be compared with other trifluoromethyl-containing compounds, such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
4-(Trifluoromethyl)pyrimidine-2-thiol: Another similar compound with a trifluoromethyl group, but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMDXFLBDWZKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.